molecular formula C18H22N2O3S2 B2367204 (4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 692761-98-1

(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2367204
CAS RN: 692761-98-1
M. Wt: 378.51
InChI Key: NJTAGSUKUUIVFT-UHFFFAOYSA-N
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Description

(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone (referred to as MTPM) is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of sulfonylpiperazine derivatives and has been found to possess promising pharmacological properties. In

Mechanism of Action

MTPM exerts its antitumor activity by inhibiting the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in the regulation of cell growth and survival. MTPM has been found to selectively inhibit the activity of the PI3Kα isoform, which is frequently mutated in various types of cancer.
Biochemical and Physiological Effects
MTPM has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. MTPM has been found to have low toxicity towards normal cells and does not affect the viability of non-cancerous cells.

Advantages and Limitations for Lab Experiments

MTPM has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, low toxicity towards normal cells, and ability to induce apoptosis and cell cycle arrest. However, MTPM has some limitations, including its low solubility in water and its instability in aqueous solutions.

Future Directions

Future research on MTPM could focus on improving its solubility and stability, exploring its potential as a therapeutic agent for other diseases, and investigating its combination with other anticancer drugs for synergistic effects. Additionally, further studies could be conducted to elucidate the molecular mechanisms underlying the antitumor activity of MTPM and to identify potential biomarkers for patient selection and monitoring of treatment response.
Conclusion
MTPM is a promising chemical compound with potent antitumor activity and selective inhibition of the PI3Kα isoform. Its ability to induce apoptosis and cell cycle arrest in cancer cells, along with its low toxicity towards normal cells, make it a promising candidate for further development as a therapeutic agent. Future research on MTPM could lead to the development of new treatments for cancer and other diseases.

Synthesis Methods

MTPM can be synthesized through a multistep process involving the reaction of mesitylene with chlorosulfonyl isocyanate to obtain mesitylsulfonylisocyanate. This is followed by the reaction of mesitylsulfonylisocyanate with piperazine to obtain the mesitylsulfonylpiperazine intermediate. The final step involves the reaction of mesitylsulfonylpiperazine with thiophene-2-carboxylic acid to obtain MTPM.

Scientific Research Applications

MTPM has been found to possess potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. MTPM has been found to be effective in suppressing tumor growth in vivo in animal models.

properties

IUPAC Name

thiophen-2-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-13-11-14(2)17(15(3)12-13)25(22,23)20-8-6-19(7-9-20)18(21)16-5-4-10-24-16/h4-5,10-12H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTAGSUKUUIVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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